REACTION_SMILES
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[CH3:1][N:2]1[CH2:3][CH2:4][CH:5]([NH2:12])[C:6]12[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11]2.[CH3:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34].[Cl:18][c:19]1[cH:20][c:21]([C:22](=[O:23])[Cl:24])[cH:25][cH:26][c:27]1[Cl:28].[Cl:35][CH:36]([Cl:37])[Cl:38].[Na+:17].[O-:13][C:14]([OH:15])=[O:16]>>[CH3:1][N:2]1[CH2:3][CH2:4][CH:5]([NH:12][C:22]([c:21]2[cH:20][c:19]([Cl:18])[c:27]([Cl:28])[cH:26][cH:25]2)=[O:23])[C:6]12[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCC(N)C12CCCCC2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccc(Cl)c(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Type
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product
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Smiles
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CN1CCC(NC(=O)c2ccc(Cl)c(Cl)c2)C12CCCCC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |